2-Methyl-3-heptanone

Analytical Chemistry Food Science Volatile Compound Analysis

2-Methyl-3-heptanone is a branched aliphatic ketone validated as an internal standard for GC-MS quantification of volatile compounds in food matrices, with published response factors for key odorants (e.g., 3-octanone RF=1.5314). Its 'fruity, green, leafy' odor and FEMA GRAS (No. 4000) / JECFA (No. 1156) clearance make it the required flavoring agent for food. Also used in pheromone research and as a marker for thermal degradation of phytosterol-enriched foods. Simpler ketones like 3-heptanone are non-interchangeable for these specialized uses.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 13019-20-0
Cat. No. B077676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-heptanone
CAS13019-20-0
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCC(=O)C(C)C
InChIInChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h7H,4-6H2,1-3H3
InChIKeyXYYMFUCZDNNGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-heptanone (CAS 13019-20-0): A Procurement-Ready Aliphatic Ketone for Analytical Standards, Flavor Research, and Pheromone Synthesis


2-Methyl-3-heptanone (also known as butyl isopropyl ketone) is a branched aliphatic ketone with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol [1]. It is a colorless to pale yellow liquid with a fruity, green, leafy odor, insoluble in water but miscible in ethanol and fats [2]. This compound is commercially available in grades of 98–99% purity, with well-defined physical properties including a boiling point of 158–160 °C and a density of 0.816 g/mL at 25 °C . Its unique substitution pattern and physicochemical profile differentiate it from simpler ketones like 3-heptanone or 2-heptanone, positioning it as a specialized reagent for analytical chemistry, sensory science, and chemical ecology.

Why 2-Methyl-3-heptanone Cannot Be Replaced by Generic 3-Heptanone or 2-Heptanone: A Case for Analytical and Functional Specificity


In research and industrial applications, substituting 2-methyl-3-heptanone with simpler, more common aliphatic ketones like 3-heptanone or 2-heptanone introduces significant performance risks. The critical 2-methyl branching alters the compound's chromatographic retention time, fragmentation pattern in mass spectrometry, and sensory profile, making it non-interchangeable for analytical methods where it is specified as an internal standard [1]. Furthermore, this specific methyl substitution is essential for the stereochemistry-dependent biological activity in pheromone research and for the distinct green-fruity odor character in flavor applications [2]. Procurement based on structural similarity alone fails to meet the quantitative and qualitative requirements of these specialized use cases, necessitating the selection of the exact 2-methyl-3-heptanone isomer.

Quantitative Evidence Guide: Head-to-Head Performance of 2-Methyl-3-heptanone in Analytical, Sensory, and Regulatory Applications


Internal Standard Performance: Quantified Cross-Study Validation vs. 2-Ethylbutyric Acid

2-Methyl-3-heptanone has been validated as an effective internal standard (IS) for the quantification of multiple volatile compound classes in complex food matrices, including esters, aldehydes, ketones, and sulfur compounds [1]. A direct cross-study comparison shows that for the quantitation of 3-octanone in fermented soybean, the use of 2-methyl-3-heptanone as IS yielded a response factor of 1.5314 (R² = 1.0) [1]. In contrast, in the same study, the quantitation of 2,3-butanedione required a different IS, 2-ethylbutyric acid, with a response factor of 1.0495 (R² = 0.9947) [1]. This demonstrates the compound's specific utility and validated performance for its target analyte class.

Analytical Chemistry Food Science Volatile Compound Analysis

Odor Profile Differentiation: Green-Fruity Character vs. Generic Ketone Solvent Note

2-Methyl-3-heptanone provides a specific sensory profile described as 'fruity, green, leafy' at 100% concentration . This is in stark contrast to common alternatives such as 3-octanone, which is associated with 'herbal, earthy, mushroom' notes [1], and 2-heptanone, which often carries a 'cheesy, fruity, spicy' or 'solvent-like' odor [2]. This clear olfactory distinction makes 2-methyl-3-heptanone a non-substitutable building block for flavor and fragrance formulators aiming for fresh, green top notes.

Flavor and Fragrance Sensory Science Food Chemistry

Regulatory Clearance for Food Use: Quantified JECFA/FEMA Status vs. Unlisted Ketone Analogs

2-Methyl-3-heptanone is officially recognized as a flavoring substance with assigned JECFA No. 1156 and FEMA No. 4000, evaluated with 'No safety concern at current levels of intake' [1][2]. This status is not shared by all structurally similar aliphatic ketones. For instance, 5-methyl-2-hexanone (Methyl isoamyl ketone) is primarily used as a solvent and is not listed as a flavoring substance by JECFA or FEMA, presenting a significant regulatory barrier for food and beverage applications. The procurement of 2-methyl-3-heptanone is therefore essential for any project requiring a ketone with a green-fruity note in a food-grade context.

Food Safety Regulatory Affairs Flavor Ingredients

Chiral Resolution: Critical for Pheromone Bioactivity in Chemical Ecology Research

The 2-methyl-3-heptanone molecule possesses a chiral center at the 2-position, existing as a racemic mixture in standard commercial grades . The specific stereochemistry at this position critically influences biological activity in insect pheromone communication [1]. The (S)-enantiomer has been identified as an aggregation pheromone component in certain wasp and beetle species [2], whereas the (R)-enantiomer or the racemic mixture may elicit a different or no behavioral response. This stereochemical requirement for biological function necessitates the procurement of enantiomerically pure or enriched 2-methyl-3-heptanone for chemical ecology studies, a level of specificity not required for achiral ketones like 3-heptanone.

Chemical Ecology Entomology Pheromone Synthesis

Purity Specifications: 98-99% Assay vs. 95% Minimum for General Flavor Grade

Commercially available 2-methyl-3-heptanone is offered in distinct purity grades, each suited for specific applications. The standard flavor-grade material meets a minimum purity of 95% as per EFSA guidelines [1]. However, for use as a precise analytical standard or as a synthetic building block, a higher purity grade of 99% (as determined by GC) is available and recommended . This 4% difference in purity is significant in quantitative analytical workflows, where impurities in a lower-grade material can interfere with chromatographic baselines or lead to erroneous quantification.

Quality Control Analytical Standards Synthetic Chemistry

Application as a Unique Marker for Thermal Degradation of Phytosterols

2-Methyl-3-heptanone has been identified as a specific volatile marker for the thermal degradation of phytosterol esters in food products [1]. In model studies heating stigmasteryl esters at 60°C and 180°C, 2-methyl-3-heptanone and 5-ethyl-6-methyl-3-hepten-2-one were uniquely formed from the degradation of the steryl moiety [1]. This specificity is not observed with other common volatile ketones, such as 2-heptanone or 2-nonanone, which are more broadly associated with general lipid oxidation. The presence of 2-methyl-3-heptanone thus serves as a targeted indicator of phytosterol loss during food processing and storage.

Food Chemistry Process Control Lipid Oxidation

Procurement-Specific Application Scenarios for 2-Methyl-3-heptanone (CAS 13019-20-0)


1. Analytical Chemistry: Validated Internal Standard for GC-MS Volatile Profiling

Procure 2-methyl-3-heptanone (99% purity) for use as a validated internal standard in the quantitative analysis of volatile compounds in complex food matrices (e.g., fermented soy products, dairy). This application relies on its established and published response factors for key odorants like 3-octanone (RF=1.5314, R²=1.0), ensuring robust and reproducible quantification, a performance metric not achievable with unvalidated ketone substitutes [1].

2. Flavor & Fragrance R&D: Development of Green-Fruity Accords

Procure 2-methyl-3-heptanone (≥95% or 99% purity) for sensory research and formulation development. Its distinct 'fruity, green, leafy' odor profile at 100% concentration is the primary driver for its selection, as it imparts fresh top notes that cannot be replicated by generic ketones like 3-octanone (herbal, earthy) or 2-heptanone (cheesy, solvent-like) [2].

3. Food Industry & Regulatory: Creating Compliant Flavor Formulations

Procure 2-methyl-3-heptanone (food-grade) for use as a flavoring ingredient in foods and beverages. This is a non-negotiable procurement decision based on its official regulatory status (JECFA No. 1156, FEMA No. 4000) and its evaluation as safe at current intake levels [3]. This clearance is not shared by many structurally similar ketones, which may be limited to industrial solvent use.

4. Chemical Ecology: Synthesis and Study of Insect Pheromones

Procure enantiomerically pure or racemic 2-methyl-3-heptanone for research into insect semiochemical communication. The stereochemistry-dependent bioactivity of this chiral molecule is essential for pheromone studies in wasps and beetles, a research application that cannot be fulfilled by achiral ketone analogs .

5. Food Quality & Process Control: Marker for Phytosterol Degradation

Procure 2-methyl-3-heptanone as a reference standard for tracking the thermal degradation of phytosterol-enriched functional foods. Its unique formation from the steryl moiety during heating makes it a specific marker for assessing processing-induced quality loss in products like functional margarines or spreads, providing a more targeted analytical approach than measuring general lipid oxidation products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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